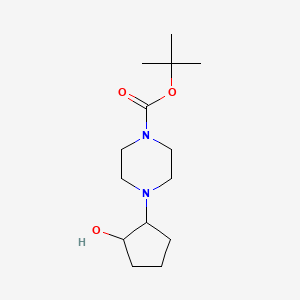
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate is an organic compound also known as Boc-piperazine hydroxide. Its structure contains an N-tert-butoxycarbonyl (Boc) protecting group and a 2-hydroxycyclopentyl substituent. This compound is a colorless to light yellow crystal or powder with good solubility. It is stable at room temperature but will gradually turn yellow and decompose when exposed to air in the dark .
Vorbereitungsmethoden
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate can be synthesized through various methods. The commonly used preparation method involves the reaction of 1-hydroxy-4-(2-hydroxycyclopentyl)piperazine with tert-butyl chloroformate (BOC-ON) under alkaline conditions. The specific reaction conditions can be adjusted according to experimental requirements .
Analyse Chemischer Reaktionen
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: Substitution reactions can occur, especially at the piperazine ring. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate is mainly used in chemical research and organic synthesis. It serves as a Boc protecting group to protect the amino group and prevent unnecessary reactions. Additionally, it is an important intermediate in the synthesis of natural products, drugs, and other organic compounds .
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- 1-Boc-4-(2-hydroxyethyl)piperazine
- 1-Boc-4-(2-chloroethyl)piperazine
- 1-Boc-4-(2-formylphenyl)piperazine These compounds share the Boc protecting group but differ in their substituents, leading to variations in their chemical properties and applications .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)11-5-4-6-12(11)17/h11-12,17H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBIHRARSYBIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














